molecular formula C16H22O4 B134476 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid CAS No. 4376-20-9

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid

Cat. No.: B134476
CAS No.: 4376-20-9
M. Wt: 278.34 g/mol
InChI Key: DJDSLBVSSOQSLW-UHFFFAOYSA-N
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Mechanism of Action

Mono(2-ethylhexyl) phthalate (MEHP), also known as 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid, is a primary active metabolite of di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer .

Target of Action

MEHP primarily targets the endocrine system . It disrupts the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . MEHP also interferes with nuclear receptors in various neural structures involved in controlling brain functions . In addition, it affects Leydig cell genes and CYP17 Lyase activity in the testis .

Mode of Action

MEHP interacts with its targets and induces changes in their function. For instance, it decreases the amplitude of spontaneous action potential (sAP) and the frequency of mini-excitatory postsynaptic currents (mEPSCs) in neurons . It also reduces the peak current density of calcium, sodium, and potassium ion channels .

Biochemical Pathways

MEHP affects several biochemical pathways. It disrupts the normal functioning of the endocrine system, leading to neurological disorders . It also alters the neural excitability and synaptic plasticity of neurons by inhibiting ion channels’ activity . Furthermore, MEHP has been suggested to be metabolized through β-oxidation pathway .

Result of Action

The action of MEHP results in various molecular and cellular effects. It can induce neurological disorders, such as attention-deficit/hyperactivity disorder and autism spectrum disorder . It also affects the neuronal excitability and synaptic plasticity of neurons . In addition, MEHP has been shown to suppress the growth of follicles and increase reactive oxygen species (ROS) levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MEHP. For instance, the concentration of MEHP can affect its action on neurons . Moreover, long-term exposure to MEHP and other chemicals can be hazardous to human health .

Biochemical Analysis

Biochemical Properties

Mono(2-ethylhexyl) phthalate interacts with various enzymes and proteins within the body. It is a major bioactive metabolite of DEHP and can promote fatty acid synthesis in hepatocytes by regulating the expression of relevant genes and proteins . This interaction plays a crucial role in the biochemical reactions involving MEHP.

Cellular Effects

Mono(2-ethylhexyl) phthalate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alter neural excitability and synaptic plasticity of neurons . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Mono(2-ethylhexyl) phthalate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. MEHP has been shown to induce nuclear translocation and activation of PPARγ . This suggests that MEHP exerts its effects at the molecular level mainly via PPARγ .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mono(2-ethylhexyl) phthalate have been observed to change over time. For instance, MEHP has been shown to transiently increase celsr2 phosphorylation on serine/threonine residues within 15 minutes of exposure, which then returns to control levels after 60 minutes .

Dosage Effects in Animal Models

The effects of Mono(2-ethylhexyl) phthalate vary with different dosages in animal models. Studies have shown that high-dose MEHP exposure targets the fetal and pubertal testis, leading to alterations in endocrine and spermatogenic function . At high doses, MEHP has been associated with toxic or adverse effects .

Metabolic Pathways

Mono(2-ethylhexyl) phthalate is involved in various metabolic pathways. It is rapidly metabolized by lipase to primary metabolites in the gastrointestinal tract and other tissues . The metabolic pathways of MEHP involve interactions with various enzymes and cofactors .

Transport and Distribution

Mono(2-ethylhexyl) phthalate is transported and distributed within cells and tissues. After oral administration, DEHP is hydrolyzed in the gastrointestinal tract and mainly distributed in the body as MEHP . The distribution of MEHP in blood and organs has been observed to be dose-dependent .

Subcellular Localization

The subcellular localization of Mono(2-ethylhexyl) phthalate and its effects on activity or function have been studied. Within 2 hours of exposure, in vivo Sertoli cell celsr2 localization was altered; celsr2 immunostaining became concentrated in the basal aspect of Sertoli cells, and then a diffuse pattern emerged . This suggests that MEHP could affect the subcellular localization of certain proteins, thereby influencing their activity or function .

Preparation Methods

Mono-(2-ethylhexyl) phthalate is synthesized through the hydrolysis of di-(2-ethylhexyl) phthalate. The reaction involves the cleavage of the ester bond in di-(2-ethylhexyl) phthalate, resulting in the formation of mono-(2-ethylhexyl) phthalate and 2-ethylhexanol . This reaction can be catalyzed by various enzymes or chemical catalysts under specific conditions.

Chemical Reactions Analysis

Mono-(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:

    Oxidation: Mono-(2-ethylhexyl) phthalate can be oxidized to form various oxidation products.

    Reduction: Reduction of mono-(2-ethylhexyl) phthalate can lead to the formation of reduced phthalate derivatives.

    Substitution: Mono-(2-ethylhexyl) phthalate can undergo substitution reactions where one of its functional groups is replaced by another group.

Properties

IUPAC Name

2-(2-ethylhexoxycarbonyl)benzoic acid
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InChI

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)
Source PubChem
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InChI Key

DJDSLBVSSOQSLW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O
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Molecular Formula

C16H22O4
Record name MONO(2-ETHYLHEXYL)PHTHALATE
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Related CAS

25425-73-4 (hydrochloride salt)
Record name Mono-(2-ethylhexyl)phthalate
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DSSTOX Substance ID

DTXSID2025680
Record name MEHP
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Molecular Weight

278.34 g/mol
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Physical Description

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992), Solid
Record name MONO(2-ETHYLHEXYL)PHTHALATE
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Record name Monoethylhexyl phthalic acid
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Boiling Point

greater than 572 °F at 760 mmHg (NTP, 1992)
Record name MONO(2-ETHYLHEXYL)PHTHALATE
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink
Record name MONO(2-ETHYLHEXYL)PHTHALATE
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CAS No.

4376-20-9
Record name MONO(2-ETHYLHEXYL)PHTHALATE
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Record name Mono(2-ethylhexyl) phthalate
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Record name MEHP
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Record name (2-ethylhexyl) hydrogen phthalate
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Record name MONO(ETHYLHEXYL) PHTHALATE
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Record name Monoethylhexyl phthalic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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